N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 6263-45-2
VCID: VC10398509
InChI: InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
SMILES: C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Molecular Formula: C21H15ClN2OS
Molecular Weight: 378.9 g/mol

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide

CAS No.: 6263-45-2

Cat. No.: VC10398509

Molecular Formula: C21H15ClN2OS

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide - 6263-45-2

Specification

CAS No. 6263-45-2
Molecular Formula C21H15ClN2OS
Molecular Weight 378.9 g/mol
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Standard InChI InChI=1S/C21H15ClN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25)
Standard InChI Key GHDLVPHVGLEDAK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • A benzothiazole ring (a bicyclic system with benzene fused to a thiazole), which contributes electron-rich aromaticity and metabolic stability .

  • A 3-phenyl substituent attached to the benzothiazole’s 2-position, providing steric bulk and modulating intermolecular interactions.

  • A 2-(4-chlorophenyl)acetamide side chain, where the chlorine atom enhances lipophilicity and membrane permeability.

The SMILES notation C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl\text{C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl} encodes this arrangement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H15ClN2OS\text{C}_{21}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}\text{S}
Molecular Weight378.9 g/mol
XLogP3~5.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Structural Optimization

Synthetic Pathways

The compound is typically synthesized in two steps:

  • Formation of the benzothiazole core: Condensation of 2-aminothiophenol with a substituted benzaldehyde derivative.

  • Acetamide coupling: Reaction of the benzothiazole intermediate with 2-(4-chlorophenyl)acetyl chloride in the presence of a base.

This route mirrors strategies used for analogous benzothiazoles, such as N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides, which achieved yields exceeding 70% in similar conditions .

CompoundTarget EnzymeIC50_{50} (µM)Source
N-[4-(Benzothiazol-2-yl)phenyl]acetamideMAGL0.8–2.4
NSC 72124 (Benzothiazole derivative)Topoisomerase II1.5

Computational and Physicochemical Profiling

Drug-Likeness and ADMET

  • Rotatable bonds: 5, suggesting moderate flexibility .

  • Polar surface area: 75 Ų, aligning with Rule of Five guidelines for oral bioavailability .

  • Predicted toxicity: Low hepatotoxicity risk (similar to benzothiazole antivirals).

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Benzothiazole substitution: Electron-withdrawing groups (e.g., Cl) at the 4-position enhance antimicrobial potency .

  • Acetamide linker: The –NHCO– group facilitates hydrogen bonding with biological targets, as seen in COX-2 inhibitors .

  • Chlorophenyl group: Meta-substitution (3-position) on the phenyl ring improves steric complementarity with enzyme active sites .

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